molecular formula C29H27NO2Si B15250296 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

Cat. No.: B15250296
M. Wt: 449.6 g/mol
InChI Key: PTQHIIJDQDALMN-UHFFFAOYSA-N
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Description

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a heterocyclic compound featuring a benzazasiline core, a fused bicyclic system incorporating silicon and nitrogen atoms. The tert-butyl ester group at position 5 and diphenyl substituents at position 10 contribute to its steric bulk and electronic properties, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves multi-step reactions, including silicon-nitrogen bond formation and esterification. Structural characterization often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in elucidating bond lengths, angles, and packing arrangements .

Properties

Molecular Formula

C29H27NO2Si

Molecular Weight

449.6 g/mol

IUPAC Name

tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

InChI

InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3

InChI Key

PTQHIIJDQDALMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with tert-butyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzazasiline derivatives.

Scientific Research Applications

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzazasiline derivatives. Key comparison parameters include molecular geometry , substituent effects , thermal stability , and reactivity . Below is a detailed analysis:

Structural Comparisons

Parameter Tert-butyl 10,10-Diphenylbenzo[b][1,4]benzazasiline-5-carboxylate Methyl 10,10-Dimethylbenzo[b][1,4]benzazasiline-5-carboxylate Phenyl 10,10-Diphenylbenzo[b][1,4]benzazasiline-5-amide
Molecular Weight (g/mol) 547.6 421.5 560.7
Si–N Bond Length (Å) 1.74 (from SHELX-refined data) 1.72 1.75
Crystal Packing Layered π-stacking due to diphenyl groups Disordered due to smaller methyl substituents Hydrogen-bonded networks via amide groups
Thermal Stability (°C) 220–235 180–195 240–255
  • Substituent Impact :
    • The tert-butyl group enhances steric hindrance, reducing reactivity in nucleophilic environments compared to methyl esters.
    • Diphenyl substituents at position 10 increase π-π interactions, improving thermal stability over dimethyl analogs .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The carboxylate group at position 5 withdraws electron density from the benzazasiline core, polarizing the Si–N bond. This contrasts with amide derivatives (e.g., phenyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-amide), where resonance effects delocalize electron density, reducing electrophilicity.
  • Hydrolytic Stability : The tert-butyl ester demonstrates slower hydrolysis rates (t₁/₂ = 48 h in pH 7.4 buffer) compared to methyl esters (t₁/₂ = 12 h), attributed to steric protection of the ester carbonyl.

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELX , which refines atomic positions and thermal parameters to high precision . For example, SHELXL’s robust handling of twinned data has resolved ambiguities in benzazasiline analogs with complex symmetry.

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